Benzo[b]thiophene-2-carboxylic acid

Metabolic stability Pharmacokinetics BDK inhibition

This benzothiophene-2-carboxylic acid is a critical heterocyclic building block for medicinal chemistry and materials science. The sulfur atom in the core imparts unique electronic properties—distinct polarizability, hydrogen-bonding capacity, and π-stacking geometry—that cannot be replicated by oxygen (benzofuran) or nitrogen (indole) analogs. Isosteric substitution has been shown to cause a ~1,000-fold reduction in receptor binding. The 2-carboxylic acid substitution pattern is essential for downstream amidation and decarboxylation transformations. Procurement of this exact scaffold (CAS 6314-28-9) eliminates the risk of compromised synthetic outcomes and biological activity associated with generic heteroaromatic replacements.

Molecular Formula C9H6O2S
Molecular Weight 178.21 g/mol
CAS No. 6314-28-9
Cat. No. B160401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophene-2-carboxylic acid
CAS6314-28-9
Synonymsenzo(b)thiophene-2-carboxylic acid
BL 5583
BL-5583
thionaphthene-2-carboxylic acid
thionapthene-2-carboxylic acid
Molecular FormulaC9H6O2S
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)C(=O)O
InChIInChI=1S/C9H6O2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H,10,11)
InChIKeyDYSJMQABFPKAQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[b]thiophene-2-carboxylic Acid (CAS 6314-28-9): Core Scaffold Properties and Procurement Specifications


Benzo[b]thiophene-2-carboxylic acid (CAS 6314-28-9), also referred to as thianaphthene-2-carboxylic acid or 1-benzothiophene-2-carboxylic acid, is a sulfur-containing aromatic heterocyclic compound with the molecular formula C₉H₆O₂S and a molecular weight of 178.21 g/mol [1]. The compound consists of a benzothiophene core—a fused bicyclic system comprising a benzene ring and a thiophene ring—substituted with a carboxylic acid group at the 2-position [2]. Its physicochemical profile includes a melting point range of 238–243 °C and an experimental logP of approximately 2.6–3.0, indicative of moderate lipophilicity suitable for membrane permeability in medicinal chemistry applications [3]. This scaffold serves as a key intermediate for the synthesis of numerous pharmacologically active derivatives and advanced functional materials .

Why Benzo[b]thiophene-2-carboxylic Acid (CAS 6314-28-9) Cannot Be Substituted by Benzofuran-2-Carboxylic Acid or Indole-2-Carboxylic Acid Scaffolds


Generic substitution of benzo[b]thiophene-2-carboxylic acid with its oxygen-containing benzofuran analog or nitrogen-containing indole analog is not scientifically equivalent due to fundamental differences in heteroatom electronic properties and binding-site geometry. The sulfur atom in the benzothiophene core confers distinct polarizability, hydrogen-bonding capacity, and π-stacking geometry compared to the oxygen in benzofuran or the NH in indole [1]. In a direct comparison, replacement of the sulfur atom in benzo[b]thiophene-2-carboxylic acid derivatives with N-(substituted benzyl) to yield indole analogues resulted in a ~1,000-fold reduction in receptor binding potency at the ETᴬ receptor, demonstrating that even isosteric substitution can drastically alter target engagement [2]. The 2-carboxylic acid substitution pattern is also critical; isomeric modifications (e.g., 3-carboxylic acid variants) exhibit markedly different reactivity profiles in amidation and decarboxylation transformations [3]. For procurement, selecting a nominally similar heteroaromatic carboxylic acid scaffold without confirming retention of the exact benzo[b]thiophene core and 2-carboxyl substitution introduces unquantified risk to both synthetic outcomes and biological activity.

Benzo[b]thiophene-2-carboxylic Acid (CAS 6314-28-9): Quantitative Differentiation Evidence vs. Comparator Scaffolds and Derivatives


Metabolic Stability of Benzo[b]thiophene-2-carboxylic Acid Derivatives vs. (S)-CPP: Terminal Half-Life and Degradation Resistance

The 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid derivative (BT2), built on the core benzo[b]thiophene-2-carboxylic acid scaffold, demonstrates substantially superior metabolic stability and pharmacokinetic profile compared to the phenylpropionate-based BDK inhibitor (S)-CPP [1]. This class-level evidence supports the selection of the benzothiophene carboxylate scaffold for applications requiring sustained in vivo exposure.

Metabolic stability Pharmacokinetics BDK inhibition Drug discovery

Amidation Reaction Yield Comparison: Benzo[b]thiophene-2-carboxylic Acid vs. Cinnamic and Aliphatic Carboxylic Acids

In a head-to-head comparison of amidation reaction efficiency using the IS-PPh₃/BrCCl₃ protocol, benzo[b]thiophene-2-carboxylic acid derivatives exhibited distinct synthetic behavior and yield profiles compared to cinnamic acid derivatives and aliphatic carboxylic acids [1]. The benzothiophene scaffold required adapted workup procedures to achieve comparable isolation outcomes.

Amidation efficiency Synthetic methodology Reaction yield Benzothiophene scaffold

Receptor Binding Potency of 6-Methylbenzo[b]thiophene-2-carboxylic Acid Derivative (MEN15596): NK2 vs. NK1/NK3 Selectivity

MEN15596 (6-methylbenzo[b]thiophene-2-carboxylic acid derivative) demonstrates subnanomolar affinity and high selectivity for the human tachykinin NK2 receptor compared to the NK1 and NK3 receptors [1]. This selectivity profile supports the benzo[b]thiophene-2-carboxylic acid scaffold as a privileged template for achieving NK2-specific targeting.

Tachykinin receptor NK2 antagonist Receptor selectivity Medicinal chemistry

Microbial Biodegradation Efficiency: Benzo[b]thiophene-2-carboxylic Acid Degradation by Rhodococcus/Gordonia Consortium

Thianaphthene-2-carboxylic acid (benzo[b]thiophene-2-carboxylic acid) undergoes quantifiable microbial degradation when exposed to a specific bacterial consortium, providing a defined biodegradation profile relevant to environmental fate assessment and industrial waste stream management .

Biodegradation Environmental fate Microbial metabolism Benzothiophene

α-Amylase Inhibitory Activity of Benzo[b]thiophene-2-carboxylic Acid Derivatives: Potency Relative to Acarbose

A series of benzo[b]thiophene-2-carboxylic acid derivatives (3a–p) were evaluated for α-amylase inhibitory activity, with the most potent derivative (3b) demonstrating superior inhibition compared to the standard clinical α-amylase inhibitor acarbose [1].

Antidiabetic activity α-Amylase inhibition Enzyme inhibition Drug discovery

ETᴬ Receptor Antagonist Activity: Benzo[b]thiophene-2-carboxylic Acid Derivatives vs. Indole Scaffold Analogs

Structure-activity relationship studies comparing benzo[b]thiophene-2-carboxylic acid derivatives to indole-based analogs reveal that scaffold substitution can produce dramatic changes in receptor binding potency [1]. This evidence underscores the non-interchangeability of heteroaromatic scaffolds.

Endothelin receptor ETᴬ antagonist Scaffold comparison SAR

Procurement-Driven Application Scenarios for Benzo[b]thiophene-2-carboxylic Acid (CAS 6314-28-9)


Medicinal Chemistry: NK2 Receptor Antagonist Lead Optimization Programs

The 6-methylbenzo[b]thiophene-2-carboxylic acid scaffold, as exemplified by MEN15596, delivers subnanomolar NK2 receptor affinity (pKi = 10.1) with approximately 10,000-fold selectivity over NK1 (pKi = 6.1) and ~5,000-fold selectivity over NK3 (pKi = 6.4) receptors . This exceptional selectivity profile positions the scaffold for lead optimization in programs targeting NK2-mediated pathologies—including irritable bowel syndrome, asthma, and urinary bladder disorders—where minimizing off-target NK1/NK3 receptor engagement is critical for therapeutic safety. Procurement of CAS 6314-28-9 provides the foundational building block for synthesizing NK2-selective antagonist libraries with established in vivo oral bioavailability and prolonged duration of action.

Metabolic Disease Drug Discovery: BDK Inhibitor Scaffolds with Superior Pharmacokinetics

The 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid derivative (BT2), synthesized from the benzo[b]thiophene-2-carboxylic acid core, functions as a branched-chain α-ketoacid dehydrogenase kinase (BDK) inhibitor (IC₅₀ = 3.19 μM) with exceptional metabolic stability (0% degradation over 240 min) and extended terminal half-life (T₁/₂ = 730 min) . This pharmacokinetic profile is superior to the comparator (S)-CPP. BT2 administration at 20 mg/kg/day to wild-type mice achieves near-complete BCKDC dephosphorylation and maximal enzyme activation in heart, muscle, kidneys, and liver, with concomitant reduction in plasma branched-chain amino acid concentrations. Procurement of CAS 6314-28-9 enables development of stable BDK inhibitors for maple syrup urine disease and other metabolic disorders characterized by elevated BCAA concentrations.

Antidiabetic Drug Discovery: α-Amylase Inhibitors with Competitive Inhibition Mechanism

Benzo[b]thiophene-2-carboxylic acid derivatives represent a novel class of α-amylase inhibitors with demonstrated potency exceeding the clinical standard acarbose. The bis(2-hydroxyethyl)amino-substituted derivative (3b) exhibits IC₅₀ = 5.37 ± 0.25 μM compared to acarbose IC₅₀ = 6.40 ± 0.14 μM, with competitive inhibition kinetics (Ki = 1.76 μM) . In silico drug-likeness and toxicity prediction studies suggest this chemotype may offer safety advantages over carbohydrate-based inhibitors. Procurement of CAS 6314-28-9 provides a validated starting material for synthesizing and optimizing benzo[b]thiophene-based α-amylase inhibitors for type 2 diabetes mellitus research and development.

Advanced Materials: Carboxylated Conducting Polymer/CNT Composite Fabrication

Thianaphthene-2-carboxylic acid (benzo[b]thiophene-2-carboxylic acid) is utilized for the fabrication of carboxylated conducting polymer/carbon nanotube (CNT) composite thin films . The carboxylic acid functionality at the 2-position enables covalent or ionic attachment to CNT surfaces, while the conjugated benzothiophene core contributes to electronic delocalization in conducting polymer matrices. These composites have demonstrated applications in organic electronics, energy storage devices, and sensor technologies. Procurement of CAS 6314-28-9 supports materials science research programs developing functional organic semiconductors and photovoltaic materials where sulfur-containing heteroaromatic carboxylates confer specific electronic and morphological properties distinct from oxygen-based (benzofuran) or nitrogen-based (indole) carboxylate analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzo[b]thiophene-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.